molecular formula C16H27N3O B1385196 3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide CAS No. 1040693-73-9

3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide

Cat. No. B1385196
M. Wt: 277.4 g/mol
InChI Key: QPIYEANJOIYTTO-UHFFFAOYSA-N
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Description

3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide, also known as N-(4-diethylaminobenzyl)ethylpropanamide, is an important compound in the field of organic chemistry. It is a versatile reagent used in various synthetic processes, and its applications are expanding in the areas of drug discovery, biochemistry, and physiology. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide.

Scientific Research Applications

Antibacterial and Computational Study

  • Synthesis and Characterization : This compound has been synthesized through ion-associate reactions and characterized using several physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry. It demonstrates the formation of ion-associate or ion-pair complex between bioactive molecules and/or organic molecules, crucial for understanding bioactive molecule-receptor interactions (Mostafa et al., 2023).
  • Antibacterial Activity : This research also included an examination of the antibacterial activity of the synthesized complex, showcasing its potential use in microbial control.

Cardiac Electrophysiological Activity

  • Potential in Cardiac Therapy : In a study focusing on cardiac electrophysiology, derivatives of this compound showed potency comparable to N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, a class III agent in clinical trials. This suggests the potential use of such compounds in cardiac therapy (Morgan et al., 1990).

Neuroleptic Activity

  • Potential Neuroleptic Agent : A study on benzamides of N,N-disubstituted ethylenediamines, including analogues of this compound, revealed their inhibitory effects on apomorphine-induced behavior in rats, indicating their potential as neuroleptic agents (Iwanami et al., 1981).

Synthesis and Characterization

  • Radiochemical Synthesis : This compound's derivatives have been synthesized for potential use in radiochemical applications, such as in PET imaging or therapeutic radiolabeling. These derivatives are characterized by high radiochemical purity and specific activity (Standridge & Swigor, 1991).

Aromatase-Inhibitory Activity

  • Cancer Treatment : Studies have explored the synthesis and aromatase-inhibitory activity of related compounds for use in cancer treatment, particularly in the context of breast carcinoma treatment (Moniz & Hammond, 1997).

Anticonvulsant Activity

  • Anticonvulsant Drug Development : Derivatives of this compound have been synthesized and evaluated in anticonvulsant models, showing potential for development as antiepileptic drugs (Lambert et al., 1995).

Biophotonic Materials

  • Biophotonic Applications : Research into biophotonic materials has included structures like 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone, showcasing potential applications in biophotonics and molecular electronics (Nesterov et al., 2003).

properties

IUPAC Name

3-[[4-(diethylamino)phenyl]methylamino]-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-4-18-16(20)11-12-17-13-14-7-9-15(10-8-14)19(5-2)6-3/h7-10,17H,4-6,11-13H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIYEANJOIYTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1=CC=C(C=C1)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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